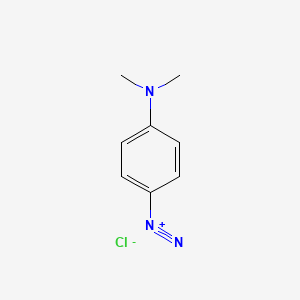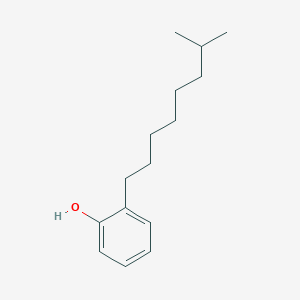
Tin (II) ethoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tin (II) ethoxide, also known as stannous ethoxide, is an organotin compound with the chemical formula Sn(C₂H₅O)₂. It is a colorless to pale yellow liquid that is soluble in organic solvents. This compound is of significant interest due to its applications in various fields, including materials science, catalysis, and organic synthesis .
Wirkmechanismus
Target of Action
Tin (II) ethoxide, with the molecular formula [Sn(C2H5O)2]n , is a chemical compound that primarily targets inorganic and organic materials. It is often used as a precursor in the synthesis of tin oxide (SnOx) nanowires . The primary role of this compound is to facilitate the production of these nanowires, which have applications in various fields such as catalyst synthesis .
Mode of Action
The interaction of this compound with its targets involves a series of chemical reactions. For instance, it can be synthesized from the metathesis of tin dimethylamide ([Sn(NMe2)2]2) and a series of aryl alcohols . The exact mode of action can vary depending on the specific application and the environmental conditions.
Biochemical Pathways
It’s known that metal oxide nanoparticles, like tin oxide, can interact with biological systems and affect various biochemical processes
Result of Action
The primary result of this compound’s action is the production of tin oxide nanowires . These nanowires have various applications, including use in lithium-ion battery anode materials . The molecular and cellular effects of this compound’s action would depend on the specific context and application.
Biochemische Analyse
Cellular Effects
Given its role in catalyst synthesis , it may influence various cellular processes, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Temporal Effects in Laboratory Settings
It’s known that Tin (II) ethoxide decomposes at 200°C , but information on its long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tin (II) ethoxide can be synthesized through several methods. One common approach involves the reaction of tin (II) chloride with ethanol in the presence of a base such as sodium ethoxide. The reaction proceeds as follows:
SnCl2+2C2H5ONa→Sn(C2H5O)2+2NaCl
Another method involves the direct reaction of tin metal with ethanol under reflux conditions, often using a catalyst such as mercury (I) chloride .
Industrial Production Methods: Industrial production of this compound typically involves the reaction of tin (II) chloride with ethanol in large-scale reactors. The process is optimized to ensure high yield and purity of the product. The reaction mixture is usually filtered and purified to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions: Tin (II) ethoxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to tin (IV) ethoxide or tin oxide.
Hydrolysis: Reacts with water to form tin (II) hydroxide and ethanol.
Substitution: Can react with other alcohols to form different tin alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Hydrolysis: Typically occurs in the presence of moisture or water.
Substitution: Alcohols such as methanol or propanol can be used under reflux conditions.
Major Products Formed:
Oxidation: Tin (IV) ethoxide, tin oxide.
Hydrolysis: Tin (II) hydroxide, ethanol.
Substitution: Various tin alkoxides depending on the alcohol used.
Wissenschaftliche Forschungsanwendungen
Tin (II) ethoxide has a wide range of applications in scientific research:
Biology: Investigated for its potential use in biological imaging and as a catalyst in biochemical reactions.
Medicine: Explored for its potential in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of coatings, adhesives, and as a catalyst in polymerization reactions.
Vergleich Mit ähnlichen Verbindungen
Tin (IV) ethoxide: Higher oxidation state, different reactivity.
Titanium ethoxide: Similar structure but different metal center, used in different applications.
Zirconium ethoxide: Similar to titanium ethoxide, used in materials science.
Uniqueness: Tin (II) ethoxide is unique due to its specific oxidation state and reactivity, making it suitable for certain catalytic and synthetic applications that other metal ethoxides may not be as effective in .
Eigenschaften
IUPAC Name |
diethoxytin |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H5O.Sn/c2*1-2-3;/h2*2H2,1H3;/q2*-1;+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKWFNSALCEAPW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Sn]OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O2Sn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.83 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





